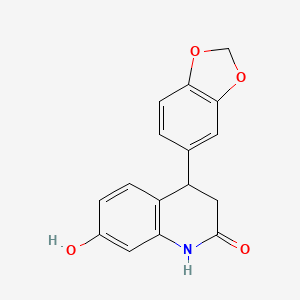![molecular formula C15H13N3O3S B11460376 4-methyl-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11460376.png)
4-methyl-N-[(2-nitrophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLBENZOYL)-3-(2-NITROPHENYL)THIOUREA is an organic compound that belongs to the thiourea class This compound is characterized by the presence of a thiourea group, a 4-methylbenzoyl group, and a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZOYL)-3-(2-NITROPHENYL)THIOUREA typically involves the reaction of 4-methylbenzoyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZOYL)-3-(2-NITROPHENYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted thiourea compounds.
Scientific Research Applications
1-(4-METHYLBENZOYL)-3-(2-NITROPHENYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZOYL)-3-(2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZOYL)-3-PHENYLTHIOUREA: Similar structure but lacks the nitro group.
1-(4-METHYLBENZOYL)-3-(4-NITROPHENYL)THIOUREA: Similar structure but with the nitro group in a different position.
1-(4-METHYLBENZOYL)-3-(2-CHLOROPHENYL)THIOUREA: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(4-METHYLBENZOYL)-3-(2-NITROPHENYL)THIOUREA is unique due to the presence of both the 4-methylbenzoyl and 2-nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-methyl-N-[(2-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13N3O3S/c1-10-6-8-11(9-7-10)14(19)17-15(22)16-12-4-2-3-5-13(12)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
InChI Key |
RSKPIZSWJPKFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11460295.png)
![N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide](/img/structure/B11460299.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B11460305.png)
![methyl 2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11460306.png)
![2-(Ethylamino)-7-(4-isopropoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11460314.png)
![ethyl 6-(2-bromobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460324.png)
![2-(benzylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11460325.png)
![4-[(3-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11460347.png)
![[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B11460358.png)
![2-(4-Bromophenyl)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11460366.png)
![1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11460372.png)
![4-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11460374.png)
![2-amino-7-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460381.png)

